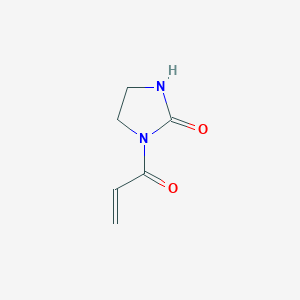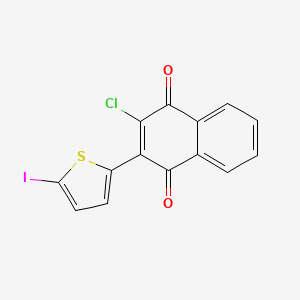![molecular formula C8H11F3O5 B14296377 1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate CAS No. 122279-96-3](/img/structure/B14296377.png)
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate is an organic compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of a trifluoroacetate group attached to an ethyl chain, which is further connected to an acetyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-(acetyloxy)ethanol with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-(acetyloxy)ethanol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at room temperature.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Hydrolysis: 2-(Acetyloxy)ethanol and trifluoroacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol.
Scientific Research Applications
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate involves the hydrolysis of the ester bond to release 2-(acetyloxy)ethanol and trifluoroacetic acid. The trifluoroacetate group acts as a leaving group, facilitating the nucleophilic attack by water or other nucleophiles. The released trifluoroacetic acid can further participate in various biochemical and chemical reactions, influencing the overall activity and behavior of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the acetyloxyethoxy group.
Methyl trifluoroacetate: Contains a methyl group instead of the ethyl chain.
2-(Trifluoroacetoxy)ethyl acetate: Similar ester functionality but different alkyl chain.
Uniqueness
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate is unique due to the presence of both the acetyloxyethoxy group and the trifluoroacetate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
122279-96-3 |
|---|---|
Molecular Formula |
C8H11F3O5 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
1-(2-acetyloxyethoxy)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O5/c1-5(12)14-3-4-15-6(2)16-7(13)8(9,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
BNEGVBWBTBIGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC(=O)C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


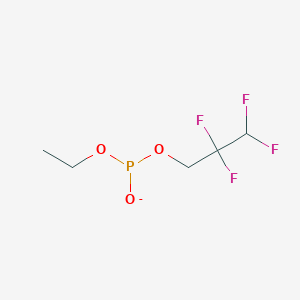
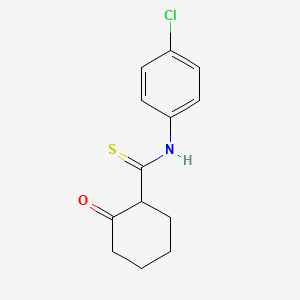
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
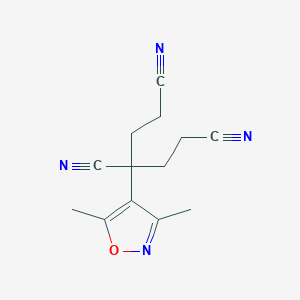
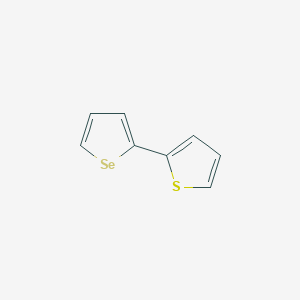
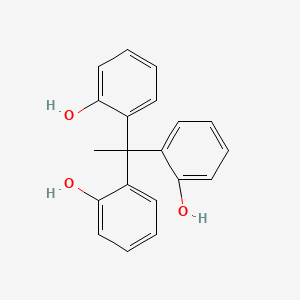
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
